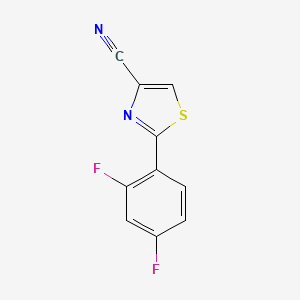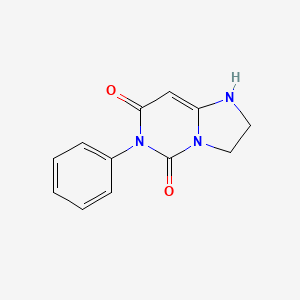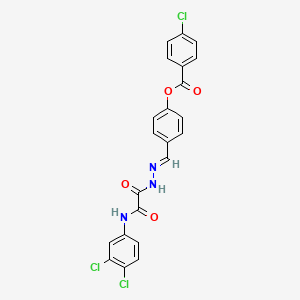
4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate is a synthetic organic compound. It is characterized by the presence of multiple functional groups, including dichloroaniline, oxoacetyl, hydrazono, and chlorobenzoate moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 3,4-dichloroaniline with an oxoacetyl compound under acidic or basic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with a suitable aldehyde or ketone to form the final product, 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or hydrazone moieties.
Reduction: Reduction reactions could target the oxoacetyl or hydrazone groups.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential bioactivity. The presence of dichloroaniline and hydrazone groups suggests it could have antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, its structure might be modified to enhance its efficacy as a drug candidate.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with protein synthesis. If it has anticancer properties, it could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-methylbenzoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
881659-94-5 |
|---|---|
Molecular Formula |
C22H14Cl3N3O4 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H14Cl3N3O4/c23-15-5-3-14(4-6-15)22(31)32-17-8-1-13(2-9-17)12-26-28-21(30)20(29)27-16-7-10-18(24)19(25)11-16/h1-12H,(H,27,29)(H,28,30)/b26-12+ |
InChI Key |
ACQBHEVSFMNHEM-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


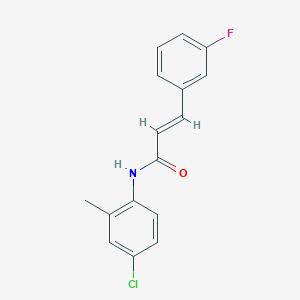
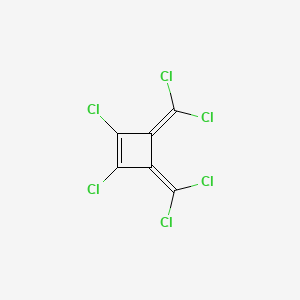
![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)

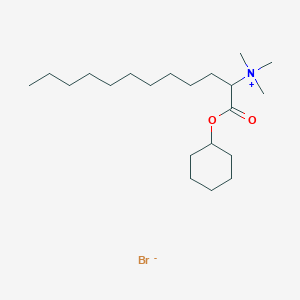
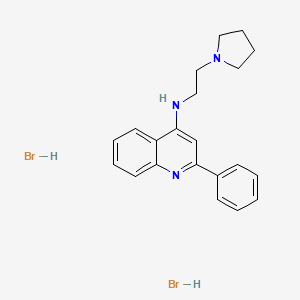

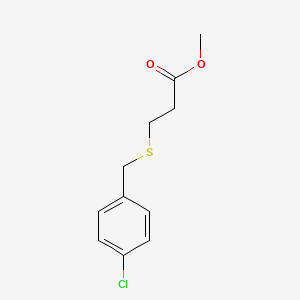
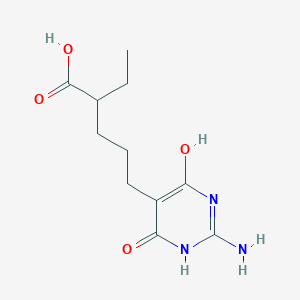
![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
